Oxyopinin 1
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
FRGLAKLLKIGLKSFARVLKKVLPKAAKAGKALAKSMADENAIRQQNQ |
Origin of Product |
United States |
Discovery, Isolation, and Methodological Approaches for Oxyopinin 1
Initial Characterization Techniques
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry was a critical analytical technique used to determine the molecular mass of Oxyopinin 1. This method provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules. For peptides, this helps in confirming their identity and purity.
Research findings indicate that the molecular mass of this compound as determined by mass spectrometry was 5221.2 Daltons (Da). researchgate.netwikipedia.org This experimentally determined value showed excellent agreement with the theoretically calculated molecular weight of 5221.3 Da, which is based on its amino acid composition. researchgate.net The UniProt database entry for Oxyopinin-1 (also known as M-oxotoxin-Ot1a) from Oxyopes takobius corroborates this, listing a molecular mass of 5,221 Da determined by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. uniprot.org
| Method | Determined Molecular Mass (Da) | Theoretical Molecular Mass (Da) | Source Organism |
|---|---|---|---|
| Mass Spectrometry | 5221.2 | 5221.3 | Oxyopes kitabensis researchgate.net |
| MALDI Mass Spectrometry | 5221 | - | Oxyopes takobius uniprot.org |
Amino Acid Sequencing Methodologies
The primary structure of this compound was elucidated using a combination of protein sequencing techniques. This compound is a polypeptide composed of 48 amino acid residues. researchgate.netnih.gov
The sequencing strategy involved two primary approaches. Initially, direct automated Edman degradation sequencing of the intact peptide successfully identified the first 42 amino acid residues from the N-terminus. researchgate.net To determine the complete sequence, the peptide was subjected to enzymatic digestion using endoproteinase Glu-C. researchgate.net This enzyme specifically cleaves peptide chains at the C-terminal side of glutamic acid residues. The digestion of this compound yielded two smaller fragments, which were then sequenced. researchgate.net The overlapping data from the direct sequencing of the intact peptide and the sequences of the two fragments allowed for the unequivocal determination of the full 48-amino-acid primary structure of this compound. researchgate.net
| Methodology | Details | Outcome |
|---|---|---|
| Direct Sequencing (Edman Degradation) | Applied to the intact this compound peptide. | Unequivocal identification of the first 42 N-terminal amino acid residues. researchgate.net |
| Enzymatic Digestion & Sequencing | This compound was cleaved with endoproteinase Glu-C, producing two fragments that were subsequently sequenced. | Provided the sequence for the remaining C-terminal portion, confirming the full 48-residue sequence. researchgate.net |
Molecular Architecture and Conformational Analysis of Oxyopinin 1
Primary Structure Elucidation and Sequence Homology
The primary structure of a peptide, its amino acid sequence, is fundamental to its function. The elucidation of Oxyopinin 1's primary structure has revealed key insights into its nature.
Identification of Amino Acid Residue Composition
This compound is a relatively large peptide, composed of 48 amino acid residues. nih.govcnjournals.comresearchgate.net Its molecular mass has been determined by mass spectrometry to be 5221.2 Da, which is in close agreement with the theoretically calculated molecular weight of 5221.3 Da based on its amino acid composition. researchgate.net The complete amino acid sequence was determined through a combination of direct sequencing of the first 42 residues and enzymatic digestion with endoproteinase Glu-C to identify the remaining residues. researchgate.net
Table 1: Amino Acid Sequence of this compound
| Property | Value |
| Amino Acid Sequence | FGLALLIGLSFAVLKKVLPAAAGALASMADENAIQQNQ |
| Number of Residues | 48 |
| Molecular Mass (Da) | 5221.2 |
Sequence Alignment with Related Amphipathic Peptides (e.g., Ponericin L2, Dermaseptin)
Sequence analysis of this compound reveals significant homology with other known amphipathic peptides, notably ponericin L2 from ants and dermaseptin (B158304) from frogs. nih.govacs.org this compound shares approximately 29% sequence identity with both ponericin L2 and dermaseptin. researchgate.net This similarity in primary structure suggests a potential evolutionary relationship and a conserved mechanism of action among these peptides from different animal classes. nih.gov
Table 2: Sequence Homology of this compound with Related Peptides
| Peptide | Organism | Sequence Identity with this compound |
| Ponericin L2 | Ant (Pachycondyla goeldii) | ~29% |
| Dermaseptin | Frog (Phyllomedusa sauvagii) | ~29% |
Secondary Structure Characterization
The biological activity of peptides is often dictated by their three-dimensional conformation, particularly their secondary structure. Various spectroscopic techniques have been employed to characterize the secondary structure of this compound.
Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content
Circular dichroism (CD) spectroscopy has been a key technique in determining the secondary structure of this compound. nih.govresearchgate.net In aqueous phosphate (B84403) buffer, the peptide likely exhibits a random coil conformation. researchgate.net However, in a membrane-mimicking environment, such as a 60% solution of trifluoroethanol (TFE), the CD spectra of this compound show distinct characteristics of an alpha-helical structure. researchgate.net This indicates that the peptide undergoes a conformational change upon interacting with a hydrophobic environment, adopting a helical structure that is crucial for its interaction with cell membranes. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
While specific high-resolution 3D structures of this compound from NMR studies are not extensively detailed in the provided context, the use of NMR spectroscopy for studying similar peptides provides a framework for understanding its likely solution structure. nih.govnih.gov For many antimicrobial peptides, NMR studies in detergent micelles, which mimic a membrane environment, reveal a well-defined amphipathic helical structure. nih.gov It is highly probable that NMR analysis of this compound in such an environment would confirm the alpha-helical conformation suggested by CD spectroscopy and provide detailed insights into the spatial arrangement of its amino acid residues. nih.gov
Conformational Dynamics and Membrane Interactions
The interaction of this compound with cell membranes is a dynamic process involving significant conformational changes.
Studies on oxyopinins have shown that they disrupt both biological membranes and artificial vesicles. nih.govresearchgate.net High-sensitivity titration calorimetry experiments have demonstrated that the binding of oxyopinins to lipid vesicles is an exothermic process. nih.gov Specifically, the binding enthalpy (ΔH) for this compound to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles was determined to be -18.1 kcal/mol. nih.gov
Furthermore, 31P solid-state NMR spectroscopy has revealed that oxyopinins induce a positive curvature in lipid bilayers. nih.gov This disruption of the membrane structure is a key aspect of their biological activity. Interestingly, studies using membrane lipids from E. coli suggest that this compound is more disruptive to bacterial membranes than other oxyopinins, which correlates with its known biological activity. nih.gov The peptide's ability to form pores or channels in the cell membrane is believed to be the primary mechanism of its cytolytic action. tcdb.org
Studies in Membrane-Mimicking Environments (e.g., Detergent Micelles, Lipid Bilayers)
To understand how this compound interacts with cell membranes, researchers have studied its behavior in environments that mimic biological membranes. These include detergent micelles and lipid bilayers.
Circular dichroism (CD) spectroscopy, a technique used to study the secondary structure of peptides, has shown that this compound adopts a largely α-helical conformation in these environments. nih.govresearchgate.net This is a common feature of many membrane-active peptides, as the helical structure allows them to insert into the lipid bilayer of cell membranes. mdpi.com
Studies using high-sensitivity titration calorimetry have revealed that the binding of this compound to small unilamellar vesicles (SUVs) made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) is an exothermic process. nih.gov The binding enthalpy (ΔH) was determined to be -18.1 kcal/mol, and the peptide partition coefficient (Kp) was found to be 3.9x10(3) M(-1). nih.gov
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has provided further insights into the peptide's effect on lipid bilayers. nih.gov 31P NMR studies on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) membranes showed that this compound induces a positive curvature in the lipid bilayers. nih.govresearchgate.net This disruption of the membrane structure is believed to be a key part of its biological activity. nih.gov In fact, 31P NMR studies using membrane lipids extracted from E. coli suggest that this compound is highly disruptive to bacterial membranes. nih.gov
Surface plasmon resonance (SPR) experiments have been used to compare the membrane affinity of this compound to that of melittin, a well-known pore-forming peptide. The results indicated that this compound binds to phosphatidylcholine (PC) layers to a similar degree as melittin, highlighting its significant membrane affinity. core.ac.uk
| Technique | Model Membrane | Key Findings |
| Circular Dichroism (CD) | TFE solution | Essentially α-helical secondary structure. core.ac.uk |
| Titration Calorimetry | POPC SUVs | Exothermic binding, ΔH = -18.1 kcal/mol, Kp = 3.9x10(3) M(-1). nih.gov |
| 31P Solid-State NMR | DEPE membranes | Induces positive curvature in lipid bilayers. nih.govresearchgate.net |
| 31P Solid-State NMR | E. coli lipids | More disruptive than Oxyopinin 2. nih.gov |
| Surface Plasmon Resonance | PC layers | Similar membrane affinity to melittin. core.ac.uk |
Molecular Dynamics Simulations for pH-Dependent Conformations and Membrane Binding
Molecular dynamics (MD) simulations have been employed to investigate the influence of pH on the conformation and membrane-binding properties of peptides similar to this compound, such as Cupiennin 1a. acs.orgresearchgate.net These computational studies provide a dynamic view of how the peptide behaves at the atomic level.
For Cupiennin 1a, a highly cationic peptide, its lytic activity varies between neutral and charged membranes. acs.org MD simulations at different pH values (pH 3 and pH 11) were performed to understand this phenomenon. acs.orgresearchgate.net At a low pH of 3, the peptide is in a charged state and shows a high propensity to form α-helices. acs.orgresearchgate.net In contrast, at a high pH of 11, the peptide is in a neutral state and exhibits a more diverse range of conformations, including helix-hinge-helix and disordered structures. acs.orgresearchgate.net
These simulations revealed that the charged state of the peptide, favored at low pH, has more favorable interactions with membrane surfaces. acs.org This is consistent with experimental observations and highlights the importance of charged residues, such as lysine (B10760008), in recognizing and binding to charged membrane surfaces. acs.org The interaction between the positively charged lysine residues and the negatively charged components of the membrane appears to stabilize the helical structure of the peptide. acs.org
While these simulations provide valuable insights into the pH-dependent behavior of similar peptides, specific molecular dynamics studies focusing solely on this compound are needed to fully elucidate its unique conformational dynamics and membrane interactions under varying pH conditions.
Biological Activities and Mechanistic Investigations of Oxyopinin 1
Mechanisms of Membrane Interaction and Disruption
The biological effects of Oxyopinin 1 are primarily driven by its direct interaction with and disruption of cellular membranes. As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of target membranes, initiating a cascade of events that compromise membrane integrity. remedypublications.com
This compound demonstrates marked disruptive activity towards both biological membranes and artificial lipid vesicles. nih.govacs.org Its mechanism has been shown to be particularly effective against membranes rich in phosphatidylcholine (PC). nih.govacs.org Studies using high-sensitivity titration calorimetry revealed that the binding of this compound to small unilamellar vesicles (SUVs) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) is an exothermic process. nih.gov
Further investigations using ³¹P solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided deeper insights into the structural changes induced by the peptide. These studies show that oxyopinins induce a positive curvature in lipid bilayers. nih.gov When interacting with membrane lipids extracted from Escherichia coli, NMR spectra indicated that this compound is highly disruptive to these bacterial membranes. nih.gov It has also been observed to promote the micellization of membranes composed of lipids from the cytoplasmic membrane of E. coli. researchgate.net
Table 1: Thermodynamic and Partition Parameters of this compound Binding to POPC Vesicles
| Peptide | Binding Enthalpy (ΔH) | Partition Coefficient (Kₚ) |
| This compound | -18.1 kcal/mol nih.gov | 3.9 x 10³ M⁻¹ nih.gov |
Permeabilization of Cell Membranes
The interaction of this compound with lipid bilayers culminates in the permeabilization of the cell membrane. nih.govremedypublications.com This is a key aspect of its cytolytic function. The peptide is categorized as a pore-forming peptide. remedypublications.com The general model for its action involves the insertion of its amphipathic α-helical structure into the lipid membrane, which leads to the formation of pores or channels. remedypublications.com This process disrupts the natural barrier function of the membrane, leading to leakage of cellular contents and eventual cell death.
A primary consequence of membrane permeabilization by this compound is the profound alteration of the cell's membrane potential. Electrophysiological recordings performed on insect cells (specifically Sf9 cells) have shown that oxyopinins cause a drastic reduction in the cell membrane's resistance. nih.govacs.org This effect is attributed to the opening of non-selective ion channels. nih.govacs.org The formation of these pores allows for the uncontrolled passage of ions across the membrane, leading to a rapid depolarization of the cell. remedypublications.com
Antimicrobial Activity Mechanisms
This compound exhibits potent antimicrobial activity, a characteristic linked directly to its ability to disrupt microbial cell membranes. remedypublications.com Its cationic nature facilitates targeting of the typically negatively charged surfaces of bacterial cells.
This compound has demonstrated high antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. remedypublications.comup.ac.za The mechanism of action is believed to be consistent with its membrane-disrupting capabilities, where the peptide's positively charged residues interact with the negatively charged components of bacterial outer membranes, leading to lysis. remedypublications.com Studies utilizing membrane lipids from E. coli have confirmed that this compound is highly disruptive to these bacterial membranes. nih.gov
Table 2: Documented Antibacterial Activity of Oxyopinins
| Bacterial Type | Species | Reference |
| Gram-negative | Escherichia coli | nih.gov |
| Gram-positive | Bacillus subtilis | researchgate.net |
| Gram-positive | Staphylococcus aureus | researchgate.net |
Antifungal Activity Mechanisms (if applicable)
While many antimicrobial peptides (AMPs) derived from spider and scorpion venoms exhibit broad-spectrum activity that includes antifungal effects, specific data on the antifungal activity of this compound is not prominently featured in the reviewed scientific literature. remedypublications.comresearchgate.net Other peptides from spider venoms, such as LyeTx I, have shown activity against fungi like Candida krusei and Cryptococcus neoformans. remedypublications.com The general mechanism for antifungal peptides often involves interaction with the fungal cell membrane or cell wall, potentially targeting components like ergosterol (B1671047) or polysaccharides, leading to membrane permeabilization or the triggering of intracellular disruptive processes. remedypublications.comfrontiersin.org However, without specific studies on this compound, its efficacy and mechanism against fungal pathogens remain unconfirmed.
Role of Cationic Residues in Membrane Recognition
The initial interaction of this compound with target cell membranes is a critical step for its biological activity. This recognition process is heavily influenced by the peptide's cationic residues. wikipedia.orgacs.org These positively charged amino acids are fundamental for the electrostatic attraction between the peptide and the negatively charged components often found on the surface of various cell membranes, including those of bacteria and certain cancer cells. acs.orgfrontiersin.org
The amphipathic nature of this compound, characterized by a distinct separation of hydrophobic and hydrophilic (cationic) residues, allows it to orient itself favorably at the membrane-water interface. nih.govwikipedia.org Upon initial electrostatic binding mediated by the cationic residues, the hydrophobic portion of the peptide can insert into the lipid bilayer, leading to membrane disruption. acs.orgnih.gov Studies on related amphipathic peptides have highlighted the importance of charged lysine (B10760008) residues in this membrane recognition process. acs.org The distribution and density of these positive charges are crucial in determining the peptide's affinity and selectivity for different types of membranes. acs.orgfrontiersin.org
Insecticidal Activity Mechanisms
This compound demonstrates potent insecticidal activity through a multi-faceted approach that involves direct cytolytic effects and synergistic interactions with other venom components. nih.govbiologists.com
Cytolytic Effects on Insect Cells (e.g., Sf9 cells)
A primary mechanism of this compound's insecticidal action is its ability to directly lyse insect cells. nih.gov Electrophysiological studies on insect cells, such as the widely used Sf9 cell line derived from the fall armyworm Spodoptera frugiperda, have revealed that oxyopinins cause a significant reduction in cell membrane resistance. nih.govmdpi.com This is achieved by the formation of non-selective ion channels, which disrupts the normal ion gradients across the cell membrane. nih.gov This disruption leads to a loss of cellular integrity and ultimately cell death. tandfonline.com The cytolytic action is not limited to neuronal cells, suggesting a broader impact on various insect tissues. tandfonline.com
Synergistic Effects with Spider Neurotoxins (e.g., Oxytoxin 1)
The insecticidal efficacy of this compound is significantly amplified through a cooperative relationship with neurotoxins found in the same spider venom, such as Oxytoxin 1. nih.govbiologists.com Oxytoxin 1 is a paralytic neurotoxin that, on its own, has a certain level of insecticidal activity. nih.govwikipedia.org However, when combined with oxyopinins, a potentiation phenomenon occurs, leading to a marked increase in the lethality of the venom. nih.gov
Anti-proliferative Activity Mechanisms (non-clinical)
Beyond its insecticidal properties, this compound and related peptides have shown potential as anti-proliferative agents in non-clinical research settings. nih.govmdpi.comnih.gov This activity is primarily attributed to their ability to selectively target and disrupt the membranes of certain cancer cells.
Selective Cytotoxicity to Specific Cell Lines (e.g., Cancer Cells expressing K+ Channels)
A noteworthy aspect of the anti-proliferative activity of oxyopinin-related peptides is their selective cytotoxicity towards cancer cells that exhibit a hyperpolarized membrane potential, often due to the upregulation of potassium (K+) channels. nih.govplos.orgnih.gov Certain cancer cell lines, such as the lung cancer cell lines LX22 and BEN, endogenously express K+ currents that contribute to a more negative resting membrane potential. nih.govplos.org
Pore-forming peptides like those related to oxyopinins are selectively incorporated into these hyperpolarized cells. nih.govplos.org The positively charged residues on the peptides are electrostatically attracted to the negative interior of these cells, leading to their accumulation and subsequent cytotoxic effects. researchgate.net In contrast, cell lines with more depolarized membrane potentials, such as the glioblastoma cell lines U87 and T98G, are less susceptible to these peptides. nih.govnih.gov This selective targeting based on the electrophysiological properties of cancer cells presents a potential avenue for developing more specific cancer therapies.
Proposed Cellular and Molecular Pathways (e.g., Apoptosis, Cell Cycle)
The ultimate demise of cancer cells exposed to peptides like this compound is thought to involve established cellular death pathways. The disruption of the cell membrane and the subsequent ionic imbalance can trigger a cascade of events leading to programmed cell death, or apoptosis. ekb.egresearchgate.net While direct studies on this compound's effect on apoptosis and the cell cycle are limited, the mechanisms of similar membrane-active peptides suggest this is a likely outcome.
The process of apoptosis is intricately linked with the cell cycle, and damage to the cell membrane is a known trigger for initiating this pathway. nih.govnih.gov By inducing membrane permeability, this compound could cause the release of pro-apoptotic factors and disrupt the signaling pathways that regulate cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis. ekb.egnih.gov
Other Reported Biological Activities and Mechanistic Insights
This compound, a peptide toxin isolated from the venom of the wolf spider Oxyopes kitabensis, exhibits a range of biological activities beyond its primary antimicrobial properties. nih.govscielo.br These activities are intrinsically linked to its structure and its ability to interact with and disrupt cellular membranes. Investigations have revealed its functions as a cytolytic, hemolytic, and insecticidal agent, often working in concert with other venom components. nih.govpnas.org
Cytolytic and Hemolytic Activity
A prominent characteristic of this compound is its potent cytolytic activity, enabling it to disrupt and lyse various cell types. nih.govfrontiersin.org This includes significant hemolytic action, causing the rupture of red blood cells (erythrocytes). uniprot.orgnih.gov Studies have documented its hemolytic effects on erythrocytes from different species, including pigs, sheep, and guinea pigs. uniprot.org The cytotoxicity of peptides from spider venom against mammalian cells is a well-described phenomenon. nih.gov
The table below summarizes the observed hemolytic activity of this compound. For comparison, the activity of a related peptide, Oxyopinin-4a, is also included, highlighting the potent hemolytic nature of this peptide family.
| Peptide | Cell Type | Activity | Concentration | Source |
|---|---|---|---|---|
| This compound | Sheep erythrocytes | 100% hemolysis | 50 µM | cpu-bioinfor.org |
| This compound | Pig erythrocytes | ~100% hemolysis | 25 µM | iiitd.edu.in |
| Oxyopinin-4a | Human erythrocytes | EC50 | 7 µM | uniprot.org |
Insecticidal Activity and Synergism with Neurotoxins
This compound possesses inherent insecticidal properties. nih.govcpu-bioinfor.org Its mechanism of action against insect cells, such as those from Spodoptera frugiperda, involves the opening of non-selective ion channels, which disrupts normal cellular function. uniprot.orgcpu-bioinfor.org
Mechanistic Insights into Membrane Disruption
The diverse biological effects of this compound are rooted in its molecular mechanism of disrupting cellular membranes. uniprot.orgcpu-bioinfor.org As a linear, cationic, and amphipathic peptide, its structure is key to its function. nih.gov Circular dichroism studies have confirmed that this compound adopts an alpha-helical secondary structure, particularly in membrane-like environments. nih.govcpu-bioinfor.orgacs.org
This amphipathic helix allows the peptide to insert itself into the lipid bilayer of cell membranes. core.ac.uk The process is believed to involve the formation of pores or channels through the membrane. uniprot.orgcpu-bioinfor.orgcore.ac.uk Electrophysiological recordings have demonstrated that oxyopinins cause a drastic reduction in the membrane resistance of insect cells by creating these non-selective ion channels. nih.govresearchgate.net Studies using artificial vesicles have shown that this compound has a pronounced disruptive effect on membranes, especially those rich in phosphatidylcholine. nih.govcpu-bioinfor.orgresearchgate.net Unlike some other peptides, this compound does not appear to act in a strictly cooperative manner to form pores, suggesting a distinct mode of insertion and disruption. core.ac.ukresearchgate.net
This compound is notable for its size, being a 48-amino acid peptide, which makes it one of the largest linear cationic amphipathic peptides isolated from spider venom. nih.govresearchgate.net Its primary structure shares similarities with other known bioactive peptides, including the ant insecticidal peptide ponericinL2 and the frog antimicrobial peptide dermaseptin (B158304). nih.govacs.orgresearchgate.net
The table below details the minimum inhibitory concentration (MIC) of this compound against various bacteria, which is a direct result of its membrane-disrupting capabilities.
| Target Organism | Gram Type | MIC (µM) | Source |
|---|---|---|---|
| Escherichia coli | Gram-negative | 1.6 | cpu-bioinfor.org |
| Bacillus subtilis | Gram-positive | 6.2 | cpu-bioinfor.org |
| Staphylococcus aureus | Gram-positive | 6.2 | cpu-bioinfor.org |
Structure Activity Relationship Sar Studies of Oxyopinin 1
Impact of Amino Acid Substitutions on Activity
In many cationic AMPs, substitutions are designed to modulate net charge, hydrophobicity, and amphipathicity. For instance, replacing a neutral or acidic residue with a basic one, such as lysine (B10760008) or arginine, can enhance the peptide's electrostatic attraction to negatively charged bacterial membranes. frontiersin.org Conversely, substituting a charged residue with a hydrophobic one might increase the peptide's ability to insert into the lipid bilayer, but could also increase its toxicity to eukaryotic cells, such as erythrocytes. frontiersin.org
A conceptual table illustrating potential substitutions in an Oxyopinin 1-like peptide and their predicted effects is presented below.
| Original Residue Position (Example) | Substitution | Predicted Effect on Physicochemical Property | Predicted Impact on Activity |
| Hydrophobic Core | Leucine → Phenylalanine | Increased hydrophobicity and aromaticity | Potentially enhanced membrane insertion; may increase hemolytic activity. researchgate.net |
| Polar Face | Serine → Lysine | Increased net positive charge | Enhanced electrostatic attraction to anionic bacterial membranes. |
| Cationic Residue | Lysine → Arginine | Stronger H-bonding capability with lipid headgroups | Potentially improved antimicrobial potency due to enhanced membrane interaction. frontiersin.org |
| Cationic Residue | Lysine → Alanine | Reduced net positive charge | Decreased initial binding to bacterial membranes, likely reducing activity. |
These examples underscore that the activity of this compound is not determined by a single residue but by the collective contribution of its entire amino acid sequence.
Effects of Truncation and Peptide Length Modifications
The length of an antimicrobial peptide is a critical factor that influences its structure and function. This compound is a relatively large AMP, with a chain of 48 amino acids. acs.orgnih.gov This is in contrast to other members of its family, such as Oxyopinin 2a-d, which are composed of 37 residues. acs.orgnih.gov This natural variation in length within the oxyopinin family suggests that peptide length is a key modulator of activity.
Studies on analogous spider venom peptides provide a framework for understanding the potential effects of truncating this compound. Research on cupiennin 1d, another spider venom peptide, involved the synthesis of three truncated analogues to investigate which regions of the peptide were most critical for its function. acs.org The results of that study revealed that the hydrophobic N-terminal segment of the peptide contains the major determinants of both structure and biological activity. acs.org In contrast, the polar C-terminus was found to modulate the peptide's accumulation at negatively charged cell surfaces through electrostatic interactions, playing a more regulatory role. acs.org
This division of labor within the peptide sequence is a common theme. It has been demonstrated that for some membrane-acting antimicrobial peptides from spider venom, it is possible to minimize their cytolytic (hemolytic) activity by truncating the peptide, without a corresponding major loss in antimicrobial efficacy. mdpi.com This suggests that different regions of the peptide may be responsible for its desired antimicrobial effects versus its undesired toxicity against host cells.
Rational design studies on other peptides, such as latarcin-3a, have utilized truncation as a starting point for creating new, smaller peptides. In one such study, a 13-amino acid α-helical region was selected from the parent peptide to serve as a template for designing new analogues with tailored properties. frontiersin.org This approach highlights the potential to distill the essential active core of a larger peptide like this compound to create smaller, potentially more selective, therapeutic molecules. frontiersin.org
Conformational Changes Induced by Environmental Factors (e.g., pH) and their Relation to Activity
The biological activity of many antimicrobial peptides is highly dependent on their three-dimensional conformation, which can be influenced by environmental factors such as pH. acs.orgresearchgate.net While this compound itself has not been the subject of detailed pH-dependent conformational studies, extensive research on the analogous spider peptide Cupiennin 1a offers profound insights into the likely behavior of this compound. acs.orgresearchgate.netresearchgate.net
Cupiennin 1a is a highly cationic peptide whose cell-lysing activity varies significantly between neutral and charged membranes. acs.orgresearchgate.net Molecular dynamics simulations have shown that at a low pH of 3, which mimics the negatively charged surface of bacterial membranes, the peptide is highly structured and adopts a conformation with a high propensity for α-helices. acs.orgresearchgate.netresearchgate.net This helical, charged state is considered its active form, capable of recognizing and disrupting target membranes. acs.orgresearchgate.net
In contrast, at a high pH of 11, where the lysine residues are deprotonated and the peptide is in a neutral state, Cupiennin 1a adopts more disordered and helix-hinge-helix structures. acs.orgresearchgate.net This loss of a stable α-helical structure corresponds to a loss of activity. The transition is driven by the protonation state of its numerous lysine residues; at low pH, the positively charged lysine side chains interact favorably with counter-ions or negatively charged lipid headgroups, which stabilizes the helical fold. acs.org At high pH, the loss of these charges leads to destabilization of the helix. acs.org
Given that this compound is also a highly cationic, amphipathic peptide, it is highly probable that it follows a similar pH-dependent mechanism. The peptide is likely unstructured in an aqueous solution at neutral pH but folds into its active α-helical conformation upon encountering the lower pH and negatively charged environment of a bacterial cell membrane. This induced conformational change is a critical step in its membrane-disrupting activity.
Significance of Amphipathicity and Charge Distribution for Activity
The defining characteristics of this compound that underpin its biological activity are its pronounced amphipathicity and cationic nature. nih.govresearchgate.net Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (in this case, positively charged) residues when the peptide folds into its secondary structure, typically an α-helix. frontiersin.org This arrangement creates a molecule with two distinct faces: a non-polar, hydrophobic face that can interact with and insert into the lipid core of a cell membrane, and a polar, cationic face that interacts with the aqueous environment and the negatively charged lipid headgroups on the bacterial cell surface. frontiersin.org
The importance of these features for oxyopinins has been explicitly noted, with researchers stating that the degree of hydrophobicity and the specific distribution of cationic charges play a crucial role in determining their biological activity. nih.gov The process of membrane disruption is initiated by the electrostatic attraction between the positively charged residues (lysines) of this compound and the anionic components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS). frontiersin.org Following this initial binding, the hydrophobic face of the amphipathic helix drives the insertion of the peptide into the membrane bilayer, leading to its perturbation. msu.ru Electrophysiological recordings have shown that oxyopinins cause a drastic reduction in cell membrane resistance by forming non-selective ion channels, a direct consequence of this membrane disruption. nih.govresearchgate.net
The table below summarizes the key physicochemical properties of this compound that are central to its activity.
| Physicochemical Property | Description | Role in Biological Activity |
| Length | 48 amino acid residues. nih.gov | Provides a sufficient number of residues to form a stable, transmembrane α-helix. |
| Net Charge | Highly cationic. | Mediates initial electrostatic attraction to negatively charged microbial cell membranes. frontiersin.org |
| Structure | Adopts an α-helical conformation in membrane environments. nih.gov | Creates the necessary framework for amphipathic structure. |
| Amphipathicity | Spatial segregation of hydrophobic and cationic residues. | Allows for simultaneous interaction with both the lipid core and the surface of the membrane, facilitating disruption. frontiersin.org |
| Hydrophobicity | Presence of numerous non-polar residues. | Drives the insertion of the peptide into the hydrophobic membrane interior. |
These properties collectively enable this compound to effectively target and disrupt the integrity of cell membranes, leading to cell death.
Role of Specific Residues (e.g., Lysine, Aromatic Residues) in Membrane Interactions
Lysine Residues: As the primary source of positive charge in many AMPs, lysine residues are fundamental to the initial stages of membrane targeting. frontiersin.org The positively charged amino groups on their side chains are responsible for the strong electrostatic attraction to the negatively charged surfaces of bacterial cells. frontiersin.orgresearchgate.net Studies on other peptides have shown that the location of these lysine residues is also important; lysines exposed at the ends of a peptide sequence can lead to more frequent binding to membranes compared to those buried in the middle of the sequence. nih.gov In the case of Cupiennin 1a, simulations have shown that charged lysine residues are crucial for recognizing and interacting with charged membrane surfaces, and these interactions help stabilize the peptide's active helical structure. acs.org
Aromatic Residues (Phenylalanine): this compound contains phenylalanine as its aromatic residue. Aromatic residues, along with other non-polar amino acids, form the hydrophobic face of the amphipathic helix. Phenylalanine plays a significant role in the adsorption and insertion of the peptide into the membrane. nih.gov Its bulky, non-polar ring is highly effective at partitioning into the hydrophobic core of the lipid bilayer. The positioning of phenylalanine residues can also influence binding affinity, with some studies suggesting that their placement at the extremities of a peptide can enhance its tendency to be adsorbed onto a membrane. nih.gov While tryptophan is often considered a more potent membrane-interacting aromatic residue due to its ability to anchor at the lipid-water interface, phenylalanine provides substantial hydrophobicity that drives membrane perturbation. researchgate.net
Biosynthesis and Production Strategies for Oxyopinin 1
Natural Biosynthetic Pathways
The natural production of Oxyopinin 1 occurs within the venom glands of the spider and involves the transcription of its gene, translation into a precursor protein, and subsequent post-translational modifications to yield the mature, active peptide.
The identification of genes encoding this compound and other related venom peptides has been largely accomplished through transcriptomic analysis of venom glands from various spider species. researchgate.net Next-generation sequencing (NGS) of cDNA libraries from the venom glands of spiders, including those from the Oxyopidae family, has revealed a high diversity of linear peptides (LPs). researchgate.netbachem.com In a broad analysis of 48 spider species, LPs were detected in 20 species, with a remarkable structural diversity noted in the lynx spider Oxyopes heterophthalmus, which was found to contain 62 different LPs. researchgate.net
Studies on Oxyopes species such as O. takobius, O. lineatus, and O. forcipiformis have confirmed the presence of transcripts for oxyopinins. nih.govresearchgate.netplos.org The high expression levels of these peptides, indicated by high values of Transcripts Per Kilobase Million (TPM) in transcriptome data, suggest they are functionally important components of the venom. researchgate.net For instance, transcriptome analysis of Oxyopes forcipiformis venom glands showed that membrane-active peptides, the class to which oxyopinins belong, were the most abundant family of toxins, constituting 40.71% of the putative venom-related polypeptides. plos.orgmdpi.com Genes encoding spider toxins, including those for two-domain toxins in Oxyopes lineatus, have been found to be intronless, which may facilitate rapid evolution and production of these venom components. nih.govresearchgate.net
Table 1: Representative Oxyopinin Peptides and Their Origin
| Peptide Name | Amino Acid Count | Spider Species | UniProt Accession |
| This compound | 48 | Oxyopes takobius | P83247 |
| Oxyopinin 2a | 37 | Oxyopes takobius | P83248 |
| Oxyopinin 2b | 37 | Oxyopes takobius | P83249 |
| Oxyopinin 4a | 30 | Oxyopes takobius | P86350 |
This table provides examples of different oxyopinin peptides identified from spider venom.
Like most secreted peptides, this compound is synthesized as a larger, inactive precursor protein. This precursor undergoes a series of processing steps to become a mature, functional molecule. plos.org The precursor is typically organized into three parts: an N-terminal signal peptide that directs it into the secretory pathway, a propeptide region, and the C-terminal mature toxin sequence. plos.orgnih.gov
A key feature of spider venom peptide maturation is the presence of specific cleavage signals known as the Processing Quadruplet Motif (PQM) . nih.govcusabio.com The PQM is a conserved four-amino-acid sequence located at the C-terminus of the propeptide, immediately preceding the mature peptide sequence. plos.org This motif is characterized by an Arginine (Arg) residue at position -1 (relative to the cleavage site) and at least one Glutamic acid (Glu) residue at positions -2, -3, or -4. nih.govplos.org A specific venom protease, referred to as a PQM protease, recognizes this motif and cleaves the peptide bond immediately after the Arg residue, releasing the mature peptide. researchgate.netnih.gov
In some cases, precursors are complex and encode multiple distinct peptides separated by linker sequences. These linkers are flanked by a PQM at their C-terminal end and an inverted Processing Quadruplet Motif (iPQM) at their N-terminal end. nih.govresearchgate.net The iPQM is essentially a mirror of the PQM, with an Arg residue at position +1. nih.gov The maturation of these complex precursors involves cleavage at both PQM and iPQM sites. nih.gov Following the initial cleavage, an uncharacterized carboxypeptidase may remove the C-terminally exposed Arg residue that results from iPQM cleavage. nih.gov While the specific precursor for this compound has not been detailed as extensively as for others, the known precursor structure of Oxyopinin-4a follows this conventional model with a prepropeptide structure, supporting the hypothesis that this is a common biosynthetic pathway for all oxyopinins. nih.govacs.orgresearchgate.net
Gene Identification and Expression Analysis in Venom Glands
Synthetic Methodologies and Analog Design
Chemical synthesis provides a powerful alternative to natural isolation for producing this compound, enabling the generation of large quantities of the pure peptide and facilitating the creation of novel analogs with tailored properties.
The primary method for the chemical synthesis of peptides like this compound is Solid-Phase Peptide Synthesis (SPPS) . researchgate.netbachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.compeptide.comwikipedia.org The most common chemistry used is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govpeptide.com
The general SPPS cycle for synthesizing this compound would proceed as follows:
Resin Preparation : The C-terminal amino acid of this compound is attached to a suitable resin.
Deprotection : The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically piperidine. nih.gov
Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin, forming a new peptide bond. peptide.comnih.gov
Washing : Excess reagents are washed away.
Repeat Cycle : The deprotection and coupling steps are repeated sequentially for each amino acid in the this compound sequence.
Cleavage and Deprotection : Once the full-length peptide is assembled, it is cleaved from the resin using a strong acid cocktail (e.g., containing trifluoroacetic acid, TFA), which simultaneously removes the permanent protecting groups from the amino acid side chains. plos.orgnih.gov
Purification : The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. plos.orgplos.org
This methodology has been successfully used to synthesize other spider venom peptides, including Oxyopinin-2b, demonstrating its applicability for producing oxyopinins and their modified versions. plos.org
The chemical nature of SPPS allows for the straightforward incorporation of unnatural or modified amino acids, enabling the design and synthesis of this compound analogs with improved characteristics. The goal of analog design is often to enhance therapeutic potential by increasing antimicrobial or anticancer potency while minimizing undesirable effects like hemolysis. frontiersin.org
Key strategies for designing functional analogs, drawn from studies on similar peptides like latarcins, include:
Altering Amphipathicity : The spatial arrangement of hydrophilic and hydrophobic residues in a helical conformation determines a peptide's amphipathicity. Helical wheel projections are used to guide the redesign of sequences to create more distinct polar and nonpolar faces, which can enhance membrane interaction. nih.govfrontiersin.org
Improving Stability : Introducing D-amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation, a key consideration for therapeutic applications.
Truncation and Alanine Scanning : Synthesizing shorter versions (truncation) of the peptide can help identify the minimal active domain. Systematically replacing each amino acid with Alanine (alanine scanning) can pinpoint residues crucial for activity.
For example, in the design of analogs of the spider peptide latarcin-3a, a core helical region was identified and modified to increase charge and optimize the hydrophobic moment, leading to new peptides with altered biological activity profiles. nih.govfrontiersin.org Similar principles could be applied to the 48-residue sequence of this compound to develop novel functional analogs. nih.gov
Table 2: Strategies for the Design of Peptide Analogs
| Strategy | Objective | Example Modification |
| Charge Modification | Enhance electrostatic interaction with microbial membranes | Substitute neutral/acidic residues with Lysine (B10760008) (K) or Arginine (R) |
| Hydrophobicity Tuning | Optimize membrane insertion and disruption | Substitute residues to alter the hydrophobic/hydrophilic ratio |
| Amphipathicity Rearrangement | Improve segregation of polar and nonpolar faces | Redesign sequence based on helical wheel projections |
| Stability Enhancement | Increase resistance to proteases | Incorporate D-amino acids or cyclize the peptide |
| Identify Core Motif | Determine the minimal sequence required for activity | Synthesize truncated versions of the peptide |
This table summarizes common strategies used to create functional analogs of bioactive peptides.
Solid-Phase Peptide Synthesis (SPPS) for Native and Modified Peptides
Recombinant Expression Systems (e.g., E. coli, Mammalian Cells)
For large-scale and cost-effective production, recombinant DNA technology offers a viable alternative to chemical synthesis. Both prokaryotic and eukaryotic expression systems have been utilized for producing spider venom peptides.
Recombinant production of Oxyopinin-1 (M-oxotoxin-Ot1a) and the related Oxyopinin-4a has been reported, with Escherichia coli being a common host. cusabio.commybiosource.com A typical workflow for production in E. coli involves:
Gene Synthesis : An artificial gene encoding this compound is designed, often with codons optimized for efficient expression in E. coli. plos.org
Vector Construction : The gene is cloned into an expression vector, frequently as a fusion with a carrier protein (e.g., Glutathione S-transferase (GST), Thioredoxin (Trx)). mdpi.com This fusion strategy can enhance solubility, prevent degradation, and mitigate the potential toxicity of the peptide to the host cells. mdpi.com
Expression : The vector is transformed into an E. coli strain (e.g., BL21(DE3)), and protein expression is induced, often by adding IPTG. plos.org
Purification and Cleavage : The fusion protein is purified from the cell lysate, and the carrier protein is then cleaved off using a specific protease or chemical agent. plos.org
Refolding and Final Purification : If the peptide contains disulfide bonds or requires a specific conformation, a refolding step is necessary. The final active peptide is then purified. plos.org
To overcome the challenges of intracellular production, secretion systems can be employed. Fusing the peptide to a signal sequence, such as the OmpA signal peptide, can direct its export into the culture medium, simplifying purification and avoiding intracellular toxicity. mdpi.com
In addition to bacteria, mammalian cells are also a viable system. The related peptide Oxyopinin-2b has been successfully expressed in mammalian cells using a lentiviral vector. plos.org In this approach, the gene for the peptide was linked to a green fluorescent protein (GFP) reporter gene via an internal ribosome entry site (IRES), allowing for both expression of the peptide and easy monitoring of transduced cells. plos.org This demonstrates the feasibility of using mammalian expression systems, which can be advantageous for producing complex peptides that require specific post-translational modifications.
Table 3: Overview of Expression Systems for Oxyopinin Production
| Expression System | Host Organism | Common Strategy | Advantages |
| Prokaryotic | Escherichia coli | Fusion protein (e.g., GST, Trx) | Rapid growth, high yield, low cost |
| Prokaryotic | Escherichia coli | Secretion system (e.g., OmpA) | Simplified purification, avoids host toxicity |
| Eukaryotic | Mammalian Cells | Lentiviral vectors | Proper folding, complex post-translational modifications |
| Eukaryotic | Yeast, Baculovirus | Recombinant vectors | Eukaryotic protein processing, scalable |
This table outlines different recombinant systems and strategies applicable to the production of this compound.
Challenges and Optimization Strategies for Recombinant Production
The production of spider venom peptides like this compound outside of the spider's venom gland presents several significant hurdles. The primary challenge in natural production is the minute amount of venom that can be extracted from the small lynx spiders. mdpi.com This limitation makes recombinant DNA technology the most viable path for large-scale production. However, the recombinant production of venom peptides is often fraught with difficulties, including low expression levels, poor solubility of the expressed peptide, and incorrect folding. uq.edu.au
Optimization of the production process is critical to overcoming these challenges. A key initial step is the analysis of the venom gland transcriptome to obtain the exact amino acid sequence. mdpi.com Once the gene is identified, its codons can be optimized for efficient expression in the chosen host system, such as Escherichia coli or yeast. plos.org The choice of expression system is itself a critical optimization step. While E. coli is a common host due to its rapid growth and high yield potential, peptides can form insoluble inclusion bodies, requiring complex refolding procedures. plos.org Screening various oxidative conditions and the use of detergents can be necessary to achieve correct folding of cysteine-rich peptides. plos.org Yeast systems, on the other hand, can sometimes offer better folding and secretion capabilities.
Table 1: Challenges and Optimization Strategies in Recombinant this compound Production
| Challenge | Description | Optimization Strategy |
|---|---|---|
| Low Natural Yield | Spiders from the Oxyopes genus are small, making the collection of significant venom quantities impractical. mdpi.comresearchgate.net | Utilize venom gland transcriptome analysis to identify the peptide's gene sequence for recombinant expression. mdpi.com |
| Low Expression Levels | The gene for the foreign peptide may not be efficiently transcribed and translated in the host organism. uq.edu.au | Optimize the DNA codons for the specific expression host (e.g., E. coli, yeast). plos.org Use strong promoters and high-copy plasmids. |
| Poor Solubility | Recombinantly expressed peptides can misfold and aggregate into insoluble inclusion bodies, particularly in bacterial hosts. uq.edu.au | Employ fusion protein tags that enhance solubility (e.g., MBP, SUMO). uq.edu.auplos.org Optimize fermentation conditions like temperature and induction time. |
| Improper Folding | Cysteine-rich peptides require specific disulfide bond formation, which may not occur correctly in the reducing environment of the E. coli cytoplasm. uq.edu.au | Screen various in vitro refolding conditions with different redox buffers and additives. plos.org Express the peptide in eukaryotic systems (e.g., yeast) that have advanced protein folding machinery. |
Fusion Peptide Constructs for Secretion and Expression
To address the challenges of low expression, poor solubility, and difficult purification, this compound and other venom peptides are often expressed as fusion proteins. A fusion peptide or protein is attached to the target peptide, which can dramatically improve production outcomes. Tags like the Small Ubiquitin-like Modifier (SUMO) and Maltose-Binding Protein (MBP) are known to significantly enhance the expression and solubility of their fusion partners. uq.edu.auplos.org
Furthermore, fusion tags provide a method for simplified purification. An affinity tag, such as a polyhistidine-tag (His-tag), allows the fusion protein to be selectively captured from the cell lysate using affinity chromatography. uq.edu.au Following purification, the fusion tag is typically removed by a specific protease that cleaves at a recognition site engineered between the tag and the peptide. plos.org
For secreted peptides like this compound, whose native signal peptides are often unknown, a system to direct its secretion from the host cell is mandatory for certain applications or production strategies. plos.org In these cases, a signal peptide sequence can be added to the N-terminus of the construct to guide the peptide through the host's secretion pathway, which can also aid in proper folding. plos.org
Table 2: Common Fusion Partners for Recombinant Peptide Production
| Fusion Partner | Primary Function(s) |
|---|---|
| His-tag (6xHis) | Simplifies purification via immobilized metal affinity chromatography (IMAC). uq.edu.au |
| Maltose-Binding Protein (MBP) | Increases the solubility of the fused peptide; can be used for affinity purification. uq.edu.au |
| Small Ubiquitin-like Modifier (SUMO) | Enhances expression levels and solubility; can be specifically cleaved by SUMO proteases. |
| Glutathione S-transferase (GST) | Increases solubility; used for affinity purification. |
| Signal Peptides | Directs the fusion protein to the secretion pathway for export from the cell. plos.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxyopinin-2b |
| Oxt 4a |
| Maltose-Binding Protein (MBP) |
| Small Ubiquitin-like Modifier (SUMO) |
| Glutathione S-transferase (GST) |
Computational and Theoretical Studies on Oxyopinin 1
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Typically, these studies employ all-atom or coarse-grained force fields. nih.govresearchgate.net Coarse-grained simulations, where groups of atoms are represented as single particles, are particularly useful for observing large-scale events like peptide insertion and membrane deformation over longer timescales. researchgate.net Simulations are often set up by placing the peptide, usually in its known α-helical conformation, near a model lipid bilayer (e.g., a mixture of POPC and POPE) that mimics a target cell membrane. nih.gov The system's evolution is then simulated for hundreds of nanoseconds to observe spontaneous interactions. nih.gov Key parameters analyzed include the peptide's orientation, immersion depth into the bilayer, and specific amino acid contacts with lipid headgroups and acyl chains. nih.gov
Analysis of Conformational Ensembles and Free Energy Landscapes
To understand the stability of different peptide conformations, researchers analyze the simulation trajectories to build a free energy landscape (FEL). cnjournals.comuniprot.org An FEL is a multidimensional plot that maps the Gibbs free energy of the system as a function of specific reaction coordinates, such as the root-mean-square deviation (RMSD) from a reference structure or the radius of gyration (Rg). cnjournals.comacs.org The resulting landscape reveals the most stable (lowest energy) and metastable conformational states of the peptide, as well as the energy barriers for transitioning between them. uniprot.orgacs.org
For flexible peptides, the FEL can show a heterogeneous ensemble of structures, whereas more structured peptides might display a distinct funnel-like landscape leading to a dominant folded state. nih.gov In the case of Cupiennin 1a, a similar spider venom peptide, Hamiltonian replica-exchange molecular dynamics (HREMD) simulations were used to explore its conformational space, revealing that the peptide's structure is highly dependent on pH. nih.gov At low pH, where it is charged, it adopts a highly helical and active form, while at higher pH, it is more disordered. nih.gov Similar analyses for Oxyopinin 1 would be crucial to connect its conformational dynamics to its membrane-disrupting activity.
Modeling of Pore Formation and Membrane Permeabilization
This compound is known to exert its cytolytic effects by disrupting biological membranes and forming pores. nih.govwikipedia.org Electrophysiological studies have shown that oxyopinins cause a significant reduction in cell membrane resistance by opening non-selective ion channels. wikipedia.orgresearchgate.net This permeabilization is the primary mechanism of its antimicrobial and insecticidal action. researchgate.netuniprot.org
Computational models are used to simulate how these pores are formed. Three primary models describe the action of such peptides researchgate.net:
Barrel-Stave Model : Peptides insert into the membrane and aggregate like staves of a barrel to form a central pore. researchgate.net
Toroidal Pore Model : Peptides insert into the membrane, inducing the lipid monolayers to bend and curve inward, creating a pore lined by both the peptides and the lipid headgroups. researchgate.netresearchgate.net
Carpet-like Model : Peptides accumulate on the surface of the membrane in a "carpet-like" manner. At a critical concentration, they disrupt the bilayer integrity, leading to micellization and non-specific leakage. uniprot.orgresearchgate.net
Studies on related peptides suggest that the toroidal pore model is a common mechanism for cationic, amphipathic spider venom peptides. researchgate.net Experimental evidence indicates that this compound does not act in a strictly cooperative manner and forms pores of a limited size. This detail would be a key parameter to validate in any computational model of its pore-forming mechanism.
Bioinformatics Analysis of Sequence Homology and Phylogenetic Relationships
This compound is a 48-amino acid peptide. nih.govwikipedia.org Bioinformatics analyses, primarily sequence alignment, have revealed that it shares significant homology with other known antimicrobial peptides (AMPs) from different animal classes. wikipedia.orgresearchgate.net This suggests a degree of convergent evolution for this type of host defense molecule.
Specifically, this compound shows extended sequence similarity to:
Ponericin L2 : An insecticidal peptide from the venom of the ant Pachycondyla goeldii. wikipedia.org
Dermaseptin (B158304) : A family of antimicrobial peptides found in the skin of Phyllomedusa frogs. nih.govwikipedia.org
Phylogenetic analysis, typically conducted using methods like neighbor-joining, helps to classify newly discovered peptides and understand their evolutionary relationships to known toxin families. Such an analysis for this compound would place it within the broader context of cationic, amphipathic AMPs, highlighting its relationship to peptides from both arthropods and amphibians.
Table 1: Amino Acid Sequence Comparison This table presents a comparison of the primary amino acid sequences of this compound, Ponericin L2, and a representative Dermaseptin.
| Peptide | Source Organism | Sequence | Length |
| This compound (M-oxotoxin-Ot1a) | Oxyopes takobius (Lynx Spider) | FRGLAKLLKIGLVALHAGKAALGAKADLIGFGSQGLLKAAKEAVGKIMNSL | 48 |
| Ponericin L2 | Pachycondyla goeldii (Ant) | LLKELWTKIKGAGKAVLGKIKGLL | 24 |
| Dermaseptin | Phyllomedusa bicolor (Frog) | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 |
Sequence data obtained from UniProt (P83247) acs.org, InverPep, and a publication by Mor et al. (1991) nih.govwikipedia.org.
De Novo Peptide Design Inspired by this compound Scaffold
The structural and functional characteristics of this compound make its sequence a promising scaffold for the de novo (from scratch) design of novel antimicrobial peptides. The goal of such design is to create new molecules with enhanced potency, greater selectivity for target cells (e.g., bacteria over human cells), and improved stability.
Key features of the this compound scaffold that are valuable for design include:
Amphipathic α-helix : The α-helical structure, which is common to many membrane-active peptides, positions hydrophobic and cationic residues on opposite faces of the helix. researchgate.net This arrangement is critical for membrane interaction.
Cationic Nature : The net positive charge facilitates initial electrostatic attraction to negatively charged bacterial membranes.
Hydrophobic Moment : The distribution of hydrophobic residues determines how deeply the peptide inserts into the lipid bilayer.
De novo design strategies could involve creating a library of peptides based on the this compound sequence. This might include systematically substituting amino acids to optimize its properties. For instance, increasing the number of tryptophan residues on the hydrophobic face has been shown to enhance antimicrobial activity in other designed peptides. Furthermore, the length of the peptide could be modified, as studies have shown that a length of around 24 residues can be sufficient for maximal antimicrobial potency in some motifs. Computational tools, including recurrent neural networks, can now be used to generate and screen vast numbers of potential sequences based on a known active scaffold like this compound.
Emerging Research Avenues and Future Perspectives for Oxyopinin 1
Identification of Novel Molecular Targets and Pathways
The primary mechanism of Oxyopinin 1 involves direct interaction with and disruption of cell membranes. nih.govuniprot.org Its essentially alpha-helical secondary structure is crucial for this activity. nih.govscispace.com Research has shown that oxyopinins disrupt both biological membranes and artificial vesicles, with a particular affinity for those rich in phosphatidylcholine. nih.govresearchgate.net Electrophysiological studies on insect cells (Sf9) revealed that these peptides drastically reduce cell membrane resistance by forming non-selective ion channels, leading to cytolysis. nih.govuniprot.orgresearchgate.net This pore-forming capability is a key aspect of its molecular action. uniprot.org
Future research is geared towards elucidating more specific molecular interactions. While its broad membrane-disrupting activity is established, the potential for more selective targets remains an open question. For instance, related pore-forming peptides have demonstrated selective cytotoxicity against hyperpolarized cancer cells that express specific K+ channels, a selectivity attributed to the peptide's basic amino acids and the cell's membrane potential. plos.orgnih.gov Investigating whether this compound exhibits similar selective toxicity towards cells with specific ion channel profiles could uncover novel therapeutic pathways. The modular nature of some spider toxins, which combine linear cytolytic domains with neurotoxic domains, suggests that peptides like this compound could have evolved to interact with a variety of molecular targets to enhance venom efficacy. nih.gov Transcriptome analyses of spider venom glands are revealing a vast diversity of linear peptides, suggesting that further investigation may identify novel isoforms or related peptides with unique target specificities. frontiersin.orgmdpi.com
Exploration of Synergistic Effects with Other Agents
A significant area of emerging research is the synergistic relationship between oxyopinins and other venom components. nih.govresearchgate.net Studies have demonstrated a clear potentiation phenomenon where the lethality of neurotoxins is increased when combined with oxyopinins. nih.govresearchgate.net This suggests that the membrane-disrupting action of this compound facilitates the entry or enhances the activity of neurotoxic peptides, allowing the spider to efficiently capture its prey. nih.govresearchgate.netnih.gov
Specifically, a potent paralytic neurotoxin named Oxytoxin 1, also purified from Oxyopes kitabensis venom, shows a marked increase in insecticidal effect when administered in a mixture with oxyopinins. nih.gov This cooperative action is a recurring theme in spider venoms, where cytolytic peptides are thought to act as "spreading factors" by breaking down cellular barriers, thereby giving neurotoxins better access to their targets in the nervous system. nih.gov Similar synergistic effects have been proposed for cupiennins, another class of spider venom peptides. nih.gov Exploring these synergies with a broader range of agents, including conventional antibiotics and anticancer drugs, could lead to the development of powerful combination therapies. scispace.com The ability of membrane-acting peptides to permeabilize cells could potentially lower the required concentration of a second agent, helping to overcome resistance mechanisms.
| Agent 1 | Agent 2 | Observed Effect | Reference |
| Oxyopinins | Oxytoxin 1 | Increased insecticidal lethality | nih.govresearchgate.net |
| Cytolytic Peptides (general) | Neurotoxins | Enhanced access of neurotoxins to targets | nih.gov |
| Antimicrobial Peptides (general) | Conventional Antibiotics | Potential for synergistic activity | scispace.comresearchgate.net |
Engineering Strategies for Enhanced Specificity and Potency
The structural and functional characteristics of this compound make it a prime candidate for rational peptide design and engineering. researchgate.netfrontiersin.org Although many natural peptides exhibit potent antimicrobial or cytotoxic activity, they can also have undesirable effects on host cells, such as hemolysis. researchgate.netfrontiersin.org Engineering strategies aim to refine these activities, enhancing specificity for target cells (e.g., bacteria, cancer cells) while minimizing toxicity to normal mammalian cells.
Future research could focus on amino acid substitutions to modulate the peptide's amphipathicity, net charge, and helical structure—key determinants of its interaction with membranes. plos.org For example, studies on other spider peptides like latarcins have shown that rational design can yield analogues with significant antimicrobial and anti-biofilm activity at concentrations that are non-hemolytic. researchgate.netfrontiersin.org Similarly, engineering efforts on other venom peptides have successfully improved their potency and selectivity for specific ion channels. nih.gov For this compound, this could involve creating truncated versions or chimeric peptides that combine its membrane-acting domain with a targeting moiety specific to a disease-related cell surface receptor. Such strategies hold the promise of transforming broad-spectrum cytolytic peptides into highly selective therapeutic agents. plos.orgresearchgate.net
Development of Advanced Delivery Systems for in vitro and in vivo (non-human clinical) Applications
A major challenge for the therapeutic application of peptides is their delivery to the target site. researchgate.net Emerging research is exploring advanced delivery systems to overcome this hurdle. For peptides similar to this compound, such as Oxyopinin-2b, lentiviral vectors have been developed as a gene therapy approach for cancer treatment. plos.orgnih.gov In this strategy, a lentiviral vector transduces tumor cells to express and secrete the peptide, leading to localized cytotoxic effects on surrounding cancer cells. plos.orgnih.gov This method cleverly bypasses the systemic delivery problem and could be adapted for this compound.
Other potential delivery platforms include polymeric micro- and nanoparticles. google.com These systems can protect the peptide from degradation, improve its bioavailability, and allow for controlled or sustained release. google.com They can be designed to incorporate peptides and can be administered through various routes. google.com Future work could focus on loading this compound into such nanocarriers, possibly functionalized with targeting ligands to further enhance specificity for non-human clinical applications.
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully grasp the biological role and potential of this compound, a systems biology approach is essential. This involves integrating data from genomics, transcriptomics, proteomics, and functional assays to build a comprehensive picture. Transcriptomic analysis of the venom glands of spiders, including those from the Oxyopes genus, is revealing an unexpectedly high diversity of linear peptides encoded by complex precursor structures. frontiersin.orgmdpi.comnih.gov
These studies show that a single precursor molecule can encode multiple different peptides, which are then cleaved and processed post-translationally. frontiersin.org This combinatorial system allows spiders to generate a vast arsenal (B13267) of bioactive peptides from a limited number of genes. frontiersin.org By correlating the expression profiles of these peptides with proteomic analysis of the venom and functional characterization of individual peptides like this compound, researchers can understand how the venom composition is optimized for prey capture and defense. mdpi.comnih.gov This holistic view is crucial for identifying the most promising peptides for biotechnological development and for understanding the evolutionary strategies that lead to such molecular diversity. frontiersin.org
Potential for Research Tool Development
Beyond its direct therapeutic potential, this compound and its analogues can serve as valuable research tools. Its well-defined mechanism of membrane disruption by forming non-selective ion channels makes it a useful probe for studying membrane biophysics, including lipid-protein interactions and the dynamics of pore formation. nih.govuniprot.org Given the sequence similarity to peptides from other organisms like ants and frogs, this compound can be used in comparative studies to understand the structure-function relationships of membrane-active peptides across different evolutionary lineages. researchgate.net
Furthermore, as researchers identify more specific interactions, engineered versions of this compound could be developed into molecular probes for labeling or modulating specific cell types or ion channels. The synergistic effects observed with neurotoxins also provide a model system for investigating the mechanisms of toxin potentiation and the complex interplay of components within natural venoms. nih.govnih.gov
Q & A
Q. What cross-disciplinary approaches enhance the translational potential of this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
